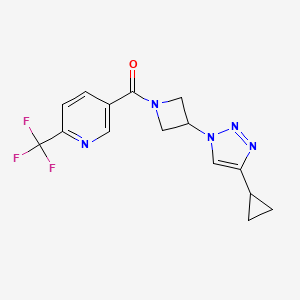

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms . The triazole ring is attached to a cyclopropyl group, an azetidine ring, and a pyridine ring with a trifluoromethyl group .

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives has been a subject of extensive research due to their wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, and chemical biology . The popular “Click chemistry” approach, which involves the Cu(I)-catalyzed [3 + 2] cycloaddition of terminal alkynes and azides, has proven to be an efficient and innovative route to bioactive compounds .Applications De Recherche Scientifique

Synthesis of Novel Compounds

This compound is integral in the development of novel chemical entities through complex synthetic pathways. One application is in the synthesis of P2X7 antagonists, where a dipolar cycloaddition reaction/Cope elimination sequence is utilized to create compounds with significant receptor occupancy, indicating potential applications in the treatment of mood disorders (Chrovian et al., 2018). Another study explores the role of the carbonyl group in the intermolecular 1,3-cycloaddition of azido(2-heteroaryl)methanones with activated olefins, highlighting the versatility of these compounds in creating heterocyclic structures with potential pharmaceutical applications (Zanirato).

Anticancer and Antimicrobial Research

The compound's derivatives have been investigated for their potential as anticancer and antimicrobial agents. For instance, a study on the synthesis and molecular docking of new 1,3-oxazole clubbed pyridyl-pyrazolines demonstrates significant activity against cancer cell lines and pathogenic strains, indicating the compound's role in developing new pharmaceuticals (Katariya et al., 2021).

Material Science Applications

In the field of corrosion inhibition, derivatives of this compound have been studied for their effectiveness in protecting mild steel in acidic mediums. These studies reveal the compound's potential in developing new corrosion inhibitors, with implications for extending the life of metal components in various industrial applications (Corrosion Science, 2017).

Molecular Structure Analysis

The detailed molecular structure analysis of related compounds provides insights into their crystalline arrangements and interactions, which is crucial for the design of materials with desired physical and chemical properties. This knowledge can be applied in the development of pharmaceuticals, materials science, and chemical synthesis (Lakshminarayana et al., 2009).

Orientations Futures

The future directions for research on this compound could include further exploration of its potential biological activities, its mechanism of action, and its physical and chemical properties. Additionally, the development of facile and straightforward methodologies for the synthesis of 1,2,3-triazoles is of noteworthy interest .

Propriétés

IUPAC Name |

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N5O/c16-15(17,18)13-4-3-10(5-19-13)14(24)22-6-11(7-22)23-8-12(20-21-23)9-1-2-9/h3-5,8-9,11H,1-2,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWKUQATUQDSMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=CN=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2771420.png)

![2-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)nicotinamide](/img/structure/B2771422.png)

![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2771423.png)

![4-Methoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzaldehyde](/img/structure/B2771424.png)

![2-Ethyl-5-((3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2771426.png)

![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2771427.png)

![N-(4-methoxybenzyl)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2771435.png)

![1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol](/img/structure/B2771438.png)

![3-fluoro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2771439.png)

![2-Bromo-1-[4-(4-chlorophenoxy)phenyl]ethanone](/img/structure/B2771442.png)

![N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2771443.png)